N4-(2-(二甲氨基)乙基)-5-硝基嘧啶-4,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

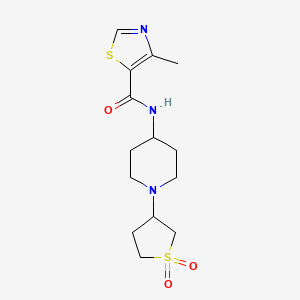

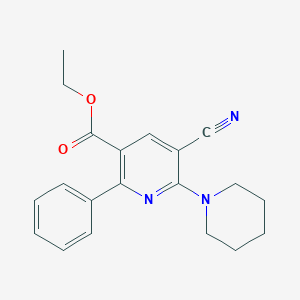

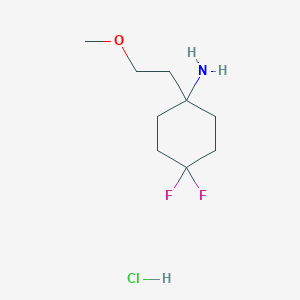

The compound N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and are often used in medicinal chemistry as they can serve as analogs for nucleotides or as inhibitors for various enzymes.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. In the context of the provided papers, the synthesis of related compounds involves the reaction of substituted pyrimidines with different amines. For example, the synthesis of 2,4-diamino-5-(4'-benzylamino)- and 2,4-diamino-5[4'-(N-methylbenzylamino)-3'-nitrophenyl]-6-ethylpyrimidines was achieved by reacting 2,4-diamino-5-(4'-chloro-3'-nitrophenyl)-6-ethylpyrimidine with various substituted benzylamine or N-methylbenzylamine derivatives . Although the exact synthesis of N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine is not detailed, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to alter the compound's properties. The presence of a nitro group and dimethylaminoethyl chain in the compound of interest suggests that it would have distinct electronic and steric characteristics that could influence its binding to biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and reactions with dinucleophiles. The reactivity of the nitro group and the amino groups in the pyrimidine ring can lead to the formation of different products depending on the reaction conditions and the reagents used. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles leads to the formation of substituted pyrimidinecarboxylates . These reactions are important for the functionalization of the pyrimidine core and the introduction of pharmacophores.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrimidine ring. The presence of electron-withdrawing or electron-donating groups can affect the compound's acidity or basicity, as well as its ability to form hydrogen bonds. These properties are crucial for the compound's biological activity and pharmacokinetics.

科学研究应用

化学转化和合成

N4-(2-(二甲氨基)乙基)-5-硝基嘧啶-4,6-二胺在科学研究中的一项关键应用是化学转化。Makarov、Tafeenko 和 Granik (1997 年) 发现 α-双(二甲氨基亚甲基氨基)-β-氰基-β-硝基烯胺向 4,6-双二甲氨基-5-硝基嘧啶的异常转化。他们提出了这种转化的机理,突出了该化合物在研究化学反应和合成过程中的重要性 (Makarov、Tafeenko 和 Granik,1997 年)。

辐射研究和自由基形成

在辐射研究中,该化合物已参与与自由基形成相关的研究。Lorenz 和 Benson (1975 年) 发现 1-甲基-5-硝基尿嘧啶和 1,3-二甲基-5-硝基尿嘧啶等化合物在暴露于电离辐射时会形成亚氨氧基自由基。这一发现对于理解硝基嘧啶在辐射下的行为至关重要,在辐射化学和肿瘤学等领域具有影响 (Lorenz 和 Benson,1975 年)。

生物学特性和一氧化氮生成抑制

该化合物的衍生物因其生物学特性而受到研究,特别是在抑制一氧化氮生成方面。Jansa 等人 (2014 年) 从 2-氨基-4,6-二羟基嘧啶衍生制备了一系列 5-取代的 2-氨基-4,6-二氯嘧啶,并发现这些衍生物抑制了小鼠腹膜细胞中免疫激活的一氧化氮生成。这一特性对于在免疫学和药理学中的潜在应用具有重要意义 (Jansa 等人,2014 年)。

抗缺氧和抗脂质过氧化活性

在脑保护剂的研究中,N4-(2-(二甲氨基)乙基)-5-硝基嘧啶-4,6-二胺的衍生物显示出前景。Kuno 等人 (1992 年) 合成了新型的 4-芳基嘧啶衍生物,在嘧啶环中具有氨基部分,并测试了它们的抗缺氧活性和抗脂质过氧化活性,发现了具有相当效力的化合物。这些发现对于开发新的神经系统疾病治疗剂非常重要 (Kuno 等人,1992 年)。

安全和危害

属性

IUPAC Name |

4-N-[2-(dimethylamino)ethyl]-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N6O2/c1-13(2)4-3-10-8-6(14(15)16)7(9)11-5-12-8/h5H,3-4H2,1-2H3,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWAEXUHNLEMIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3006570.png)

![4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide](/img/structure/B3006573.png)

![N-[(3-Ethyltriazol-4-yl)methyl]-N-[(3-propylphenyl)methyl]prop-2-enamide](/img/structure/B3006578.png)

![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione](/img/structure/B3006580.png)

![N-acetyl-N-(6-aminobenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3006582.png)

![Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-thiophenecarboxylate](/img/structure/B3006589.png)